3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide
Brand Name: Vulcanchem
CAS No.: 317319-16-7
VCID: VC20760579
InChI: InChI=1S/C8H5F4NS/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)
SMILES: C1=CC(=C(C=C1C(=S)N)F)C(F)(F)F
Molecular Formula: C8H5F4NS
Molecular Weight: 223.19 g/mol

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

CAS No.: 317319-16-7

Cat. No.: VC20760579

Molecular Formula: C8H5F4NS

Molecular Weight: 223.19 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide - 317319-16-7

Specification

CAS No. 317319-16-7
Molecular Formula C8H5F4NS
Molecular Weight 223.19 g/mol
IUPAC Name 3-fluoro-4-(trifluoromethyl)benzenecarbothioamide
Standard InChI InChI=1S/C8H5F4NS/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)
Standard InChI Key MSKNBFPBZIJNML-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=S)N)F)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C(=S)N)F)C(F)(F)F

Introduction

Overview of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide is an organic compound characterized by a unique molecular structure that includes both fluorine and trifluoromethyl groups. This compound has gained attention in various fields, including medicinal chemistry and materials science, due to its distinct chemical properties.

  • IUPAC Name: 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

  • CAS Number: 317319-16-7

  • Molecular Formula: C8H5F4NS

  • Molar Mass: 223.19 g/mol

Synthesis and Reactions

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide generally involves multi-step processes, including halogenation and thioamide formation. The typical synthetic route may include:

  • Halogenation: Introduction of fluorine atoms into the benzene ring.

  • Thioamide Formation: Reaction with thiourea or similar reagents to form the carbothioamide.

Research has demonstrated that modifications in the fluorine and trifluoromethyl groups can significantly influence the reactivity and biological activity of the compound.

Applications

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing pharmaceuticals targeting specific biological pathways.

  • Material Science: Its properties may be leveraged in the development of new materials with enhanced performance characteristics.

Research Findings

Recent studies have focused on exploring the structure-activity relationship (SAR) of compounds similar to 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide. These investigations typically utilize techniques such as:

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for monitoring reactions and ensuring product purity.

Additionally, crystallographic studies can provide insights into the three-dimensional arrangement of atoms within the molecule, which is critical for understanding its reactivity.

Safety and Handling

Given its classification as an irritant, proper safety measures should be taken when handling 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide:

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Work in a well-ventilated area or fume hood to minimize inhalation exposure.

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